molecular formula C22H22O7 B12306198 Marginatoxin

Marginatoxin

Cat. No.: B12306198
M. Wt: 398.4 g/mol
InChI Key: UYNLREYGLZRAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marginatoxin is an aryltetraline lactone lignan isolated from the plant Bupleurum marginatum Wall. ex DC (Apiaceae). This compound has garnered significant attention due to its cytotoxic activity against human hepatocellular carcinoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Marginatoxin primarily involves extraction from Bupleurum marginatum. The process includes collecting the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and electrophoresis .

Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Marginatoxin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

Marginatoxin exerts its effects primarily through the activation of the Fas/FasL-mediated apoptotic pathway. This involves the upregulation of Fas, FasL, and associated proteins, leading to the activation of caspases such as caspase-8, caspase-10, and caspase-3. These events culminate in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C22H22O7/c1-24-16-8-12-6-13-9-27-22(23)19(13)17(18(12)21(26-3)20(16)25-2)11-4-5-14-15(7-11)29-10-28-14/h4-5,7-8,13,17,19H,6,9-10H2,1-3H3

InChI Key

UYNLREYGLZRAKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(C3C(CC2=C1)COC3=O)C4=CC5=C(C=C4)OCO5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.